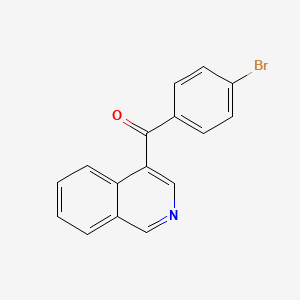

4-(4-Bromobenzoyl)isoquinoline

Descripción general

Descripción

4-(4-Bromobenzoyl)isoquinoline is a useful research compound. Its molecular formula is C16H10BrNO and its molecular weight is 312.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that isoquinolines and their derivatives, which include 4-(4-bromobenzoyl)isoquinoline, are aromatic polycyclic compounds that have been found in many natural products and synthetic pharmaceuticals .

Mode of Action

It is synthesized through an electrocyclic reaction catalyzed by palladium . This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .

Biochemical Pathways

Isoquinoline alkaloids, a class of compounds to which this compound belongs, are known to have significant impacts on various metabolic pathways in plants .

Result of Action

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 4-bromoisoquinoline occurs in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . These conditions suggest that the reaction environment plays a crucial role in the formation of these compounds.

Actividad Biológica

4-(4-Bromobenzoyl)isoquinoline is a synthetic compound that belongs to the isoquinoline class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The molecular structure of this compound features an isoquinoline core substituted with a 4-bromobenzoyl group. The presence of the bromine atom enhances the compound's reactivity, making it suitable for further chemical modifications. The synthesis typically involves palladium-catalyzed reactions, particularly the intramolecular cyclization of o-alkynyl benzyl azides in the presence of a bromine source.

Anticancer Properties

Isoquinoline derivatives have been extensively studied for their anticancer properties. Research indicates that many isoquinoline alkaloids exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with structural similarities to this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of apoptotic pathways .

Table 1: Summary of Anticancer Activity of Isoquinoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Berberine | Breast Cancer | 12.5 | Induces apoptosis via mitochondrial pathway |

| Codeine | Lung Cancer | 15.0 | Inhibits cell proliferation |

| This compound | Various (to be determined) | TBD | TBD |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoquinoline derivatives against various bacterial strains. For example, isoquinoline sulfonamides have shown promising activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds suggest that they can effectively inhibit bacterial growth at low concentrations .

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound Name | Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|---|

| Isoquinoline Sulfonamide | E. coli | 6.25 | Bactericidal |

| Isoquinoline Sulfonamide | K. pneumoniae | 12.5 | Bacteriostatic |

| This compound | TBD | TBD | TBD |

The biological activity of isoquinolines, including this compound, is attributed to their ability to interact with various biological targets:

- Anticancer Mechanisms : These compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

- Antimicrobial Mechanisms : Isoquinolines may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby preventing bacterial proliferation .

Case Studies and Research Findings

A review covering isoquinoline alkaloids from 2014 to 2018 noted that numerous studies have reported on their bioactivities, emphasizing the importance of this class in drug discovery . Specific case studies have demonstrated the efficacy of related compounds in preclinical models, suggesting a strong potential for further development.

Aplicaciones Científicas De Investigación

Biological Activities

The isoquinoline framework is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of the 4-bromobenzoyl group enhances the reactivity and biological efficacy of 4-(4-Bromobenzoyl)isoquinoline.

- Anticancer Activity : Research indicates that isoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against leukemia, melanoma, and solid tumors such as lung and breast cancer . The bromine atom in this compound may contribute to its interaction with biological targets like tubulin, which is crucial for cancer cell proliferation .

- Antimicrobial Properties : Isoquinoline derivatives are also explored for their antimicrobial potential. The structural modifications introduced by the bromobenzoyl group may enhance the compound's ability to inhibit microbial growth, making it a candidate for further development in treating infections .

Synthetic Utility

The synthesis of this compound can be achieved through various methods, primarily involving palladium-catalyzed reactions. The bromine atom serves as a functional handle for further chemical modifications.

- Synthesis Methods : One effective approach includes the intramolecular cyclization of o-alkynyl benzyl azides in the presence of a palladium catalyst. This method allows for the construction of complex isoquinoline derivatives that can be tailored for specific applications.

- Reactivity : The presence of the bromine atom enhances the compound's reactivity, enabling it to participate in substitution reactions that can introduce new substituents onto the isoquinoline framework. This property is valuable for creating libraries of derivatives with varied biological activities .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of isoquinoline derivatives, highlighting their potential applications:

- Anticancer Screening : A study evaluated various cyano-substituted derivatives with isoquinoline scaffolds against 60 human cancer cell lines. The findings suggested that specific substituents significantly influence the anticancer activity of these compounds . While this compound was not directly tested in this study, its structural similarities imply a potential for similar efficacy.

- Molecular Docking Studies : In silico studies have been conducted to explore the binding affinities of isoquinoline derivatives to target proteins involved in cancer progression. These studies often reveal insights into how structural modifications can enhance binding and biological activity .

Comparative Data Table

The following table summarizes key attributes of this compound compared to other isoquinoline derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Synthetic Method |

|---|---|---|---|

| This compound | Promising | Potential | Palladium-catalyzed reactions |

| Fascaplysin Derivative | Strong | Moderate | Various synthetic pathways |

| 2-(4-Bromophenyl)Quinoline | Moderate | High | Hybridization strategies |

Propiedades

IUPAC Name |

(4-bromophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVNWFINVZHFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.